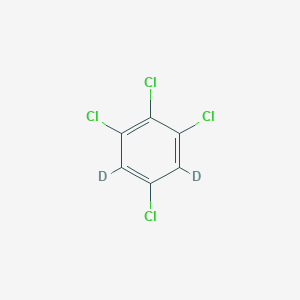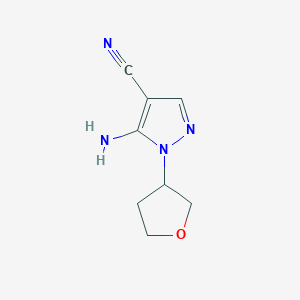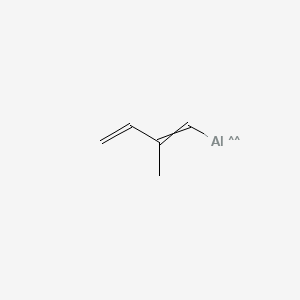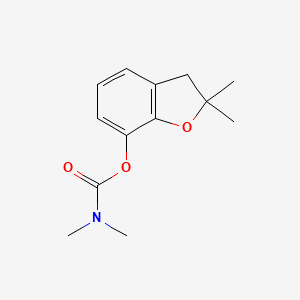
GLYCINE, 2-(m-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid is a chemical compound known for its significant applications in the field of medicinal chemistry. This compound is structurally related to nitrogen mustards, a class of compounds known for their alkylating properties, which are used in chemotherapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid typically involves the reaction of 3-[bis(2-chloroethyl)amino]benzaldehyde with glycine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in DNA. This leads to the formation of cross-links and subsequent disruption of DNA replication and transcription. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A related compound with similar alkylating properties.
Uniqueness
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid is unique due to its specific structural features that allow for targeted alkylation, making it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Propriétés
Numéro CAS |
73105-08-5 |
|---|---|
Formule moléculaire |
C12H16Cl2N2O2 |
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C12H16Cl2N2O2/c13-4-6-16(7-5-14)10-3-1-2-9(8-10)11(15)12(17)18/h1-3,8,11H,4-7,15H2,(H,17,18) |
Clé InChI |
PJBRRWKNPUFXPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N(CCCl)CCCl)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)


![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)









